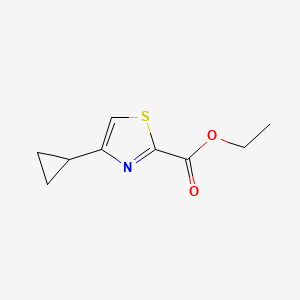![molecular formula C12H6ClF3N2O4S B1423241 3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine CAS No. 1281872-40-9](/img/structure/B1423241.png)
3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
“3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C12H6ClF3N2O4S. It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives, including “3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine”, involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The assembly of pyridine from a trifluoromethyl-containing building block is another method .Molecular Structure Analysis
The molecular structure of “3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine” consists of a pyridine ring with a trifluoromethyl group, a chloro group, and a 4-nitrobenzenesulfonyl group attached to it .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are generally characterized by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The reactions often involve electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in the structure of TFMP derivatives bestows many of the distinctive physical–chemical properties observed with this class of compounds .Applications De Recherche Scientifique
Agrochemicals: Crop Protection
3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine: is a key intermediate in the synthesis of various agrochemicals. Its derivatives are primarily used in the protection of crops from pests. For instance, fluazifop-butyl, a herbicide, was the first derivative introduced to the market, and since then, over 20 new agrochemicals containing this motif have been developed .
Pharmaceutical Industry: Drug Development
Several derivatives of this compound are utilized in the pharmaceutical industry. To date, five pharmaceutical products containing the trifluoromethylpyridine moiety have been approved, and numerous candidates are undergoing clinical trials. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these derivatives .
Veterinary Medicine
In veterinary medicine, two products containing the trifluoromethylpyridine structure have received market approval. These compounds are significant due to their enhanced pharmacological efficacy and stability, which is attributed to the trifluoromethyl group .
Synthesis of Fluorinated Organic Compounds
The trifluoromethyl group is a crucial component in the development of fluorinated organic chemicals, which are increasingly important in research. The presence of fluorine atoms significantly affects the biological activities and physical properties of compounds, making them valuable in various fields .
FDA-Approved Drugs
The trifluoromethyl group, a part of the compound , is found in 19 FDA-approved drugs over the past 20 years. These drugs, featuring the trifluoromethyl group as one of the pharmacophores, cover a wide range of diseases and disorders, highlighting the importance of this group in medicinal chemistry .
Organic Chemistry Research: Unique Behaviors of Fluorine
In organic chemistry, the incorporation of fluorine into molecules results in unique behaviors, leading to applications in medicines, electronics, agrochemicals, and catalysis. The compound’s derivatives are a testament to the diverse applications of fluorine in organic chemistry .
Material Science: Functional Materials
The trifluoromethyl group’s unique characteristics are leveraged in the field of material science, particularly in the development of functional materials. These materials often exhibit enhanced properties such as increased resistance to environmental factors and improved performance .
Chemical Properties Research: Vapor-Phase Reactions
Research into the chemical properties of trifluoromethylpyridine derivatives includes studying their behavior in vapor-phase reactions. These studies are essential for understanding the reactivity and potential applications of these compounds in various industrial processes .
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors in the body .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and van der waals interactions .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Based on its structural similarity to other compounds, it may be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
Compounds with similar structures have been known to exert various effects at the molecular and cellular levels, including changes in enzyme activity, alterations in cell signaling pathways, and effects on gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-2-(4-nitrophenyl)sulfonyl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2O4S/c13-10-5-7(12(14,15)16)6-17-11(10)23(21,22)9-3-1-8(2-4-9)18(19)20/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEFOWMKUSUQLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



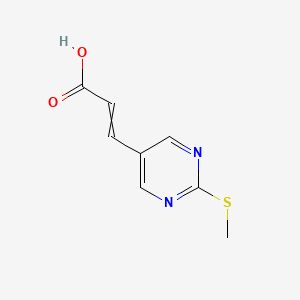
![6-chloro-3-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B1423160.png)
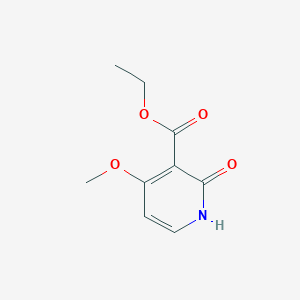
![3-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid](/img/structure/B1423162.png)
![Methyl 2-{[4-(chlorosulfonyl)butyl]amino}benzoate](/img/structure/B1423163.png)
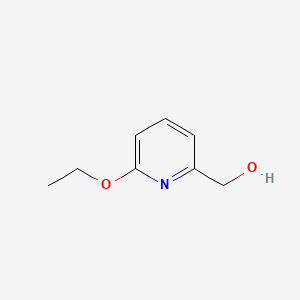
![tert-butyl (4-(2,4-dichlorophenyl)-6-(2-(dimethylamino)-2-oxoethyl)-2-methyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methylcarbamate](/img/structure/B1423165.png)

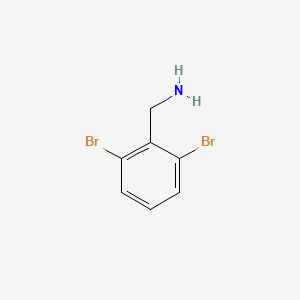

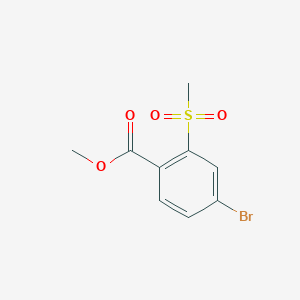
![1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine](/img/structure/B1423179.png)

